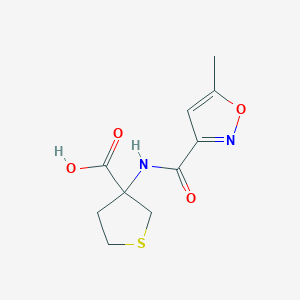

3-(5-Methylisoxazole-3-carboxamido)tetrahydrothiophene-3-carboxylic acid

Description

3-(5-Methylisoxazole-3-carboxamido)tetrahydrothiophene-3-carboxylic acid is a heterocyclic compound featuring a tetrahydrothiophene (saturated five-membered sulfur ring) core substituted at position 3 with both a carboxylic acid group and an amide-linked 5-methylisoxazole moiety. The compound’s synthesis likely involves coupling 5-methylisoxazole-3-carboxylic acid with a tetrahydrothiophene-3-amine derivative, following protocols analogous to those described in for diarylisoxazole-3-carboxamides .

Properties

Molecular Formula |

C10H12N2O4S |

|---|---|

Molecular Weight |

256.28 g/mol |

IUPAC Name |

3-[(5-methyl-1,2-oxazole-3-carbonyl)amino]thiolane-3-carboxylic acid |

InChI |

InChI=1S/C10H12N2O4S/c1-6-4-7(12-16-6)8(13)11-10(9(14)15)2-3-17-5-10/h4H,2-3,5H2,1H3,(H,11,13)(H,14,15) |

InChI Key |

FERGXMFMLZXLDS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2(CCSC2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., NaHCO3) at ambient temperature . This reaction can yield a mixture of 3,5-disubstituted isoxazoles and 3,4-disubstituted isoxazoles, which can be further refined to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Amide Bond Formation and Coupling Reactions

The compound’s amide group is synthesized via coupling reactions. In analogous systems, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine) facilitate amide bond formation under mild conditions (room temperature, acetonitrile solvent) . For example:

text3-Carboxylic acid derivative + 1-Benzylpiperazine → Amide product (via HATU/DIPEA)

Alternative methods employ EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMSO as a solvent for amidation, particularly when coupling with aromatic amines or heterocyclic acids .

Carboxylic Acid Functionalization

The carboxylic acid group participates in classical acid-derived reactions:

-

Esterification : Reacts with alcohols (e.g., methanol) under acidic catalysis to form methyl esters, though specific conditions for this compound require further study .

-

Salt Formation : Likely forms stable salts with bases (e.g., sodium bicarbonate), enhancing solubility for pharmacological applications.

-

Decarboxylation : Potential thermal or photochemical decarboxylation under controlled conditions, though experimental data remains unpublished.

Comparative Reactivity with Structural Analogues

Key differences in reactivity emerge when comparing similar heterocycles:

Scientific Research Applications

3-(5-Methylisoxazole-3-carboxamido)tetrahydrothiophene-3-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-Methylisoxazole-3-carboxamido)tetrahydrothiophene-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Physicochemical Properties

A comparative analysis of key properties is summarized below:

- Melting Points: The target compound’s melting point is unreported, but analogs in exhibit high melting points (186–246°C), suggesting crystalline stability.

- Solubility: The carboxylic acid group on the target compound may enhance aqueous solubility compared to non-acid analogs like 54, which lack ionizable groups.

Biological Activity

3-(5-Methylisoxazole-3-carboxamido)tetrahydrothiophene-3-carboxylic acid (CAS Number: 1285251-77-5) is a complex heterocyclic compound that has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-(5-Methylisoxazole-3-carboxamido)tetrahydrothiophene-3-carboxylic acid features a tetrahydrothiophene ring fused with an isoxazole moiety. The presence of the carboxamide group significantly influences its solubility and reactivity, making it a valuable candidate for drug development.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉N₃O₃S |

| Molecular Weight | 215.23 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO, ethanol |

| CAS Number | 1285251-77-5 |

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities, primarily through the following mechanisms:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of isoxazole compounds exhibit significant antimicrobial properties against various pathogens. The specific activity of 3-(5-Methylisoxazole-3-carboxamido)tetrahydrothiophene-3-carboxylic acid against bacteria and fungi remains to be fully elucidated but shows promise based on related compounds.

- Neuropharmacological Effects : Given the structural similarity to known neuroactive compounds, this compound may interact with neurotransmitter systems, particularly those involving GABA and glutamate. This interaction could lead to potential applications in treating neurological disorders.

- Anti-inflammatory Properties : Isoxazole derivatives have been reported to exhibit anti-inflammatory effects, which could be beneficial in managing conditions like arthritis or other inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to 3-(5-Methylisoxazole-3-carboxamido)tetrahydrothiophene-3-carboxylic acid:

- Study on Antifungal Activity : A study on isoxazole derivatives showed that certain compounds displayed notable antifungal activity against pathogens like Rhizoctonia solani. The EC50 values for these compounds were significantly lower than those for standard antifungals, indicating a potential therapeutic role .

- Neuroprotective Effects : Research has indicated that similar compounds can modulate synaptic transmission and may protect against neurodegeneration in models of Alzheimer's disease. These findings suggest that the compound could be further explored for its neuroprotective capabilities .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(5-methylisoxazole-3-carboxamido)tetrahydrothiophene-3-carboxylic acid, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via amide coupling between 5-methylisoxazole-3-carboxylic acid and tetrahydrothiophene-3-carboxylic acid derivatives. A general protocol involves activating the carboxylic acid using thionyl chloride (SOCl₂) in tetrahydrofuran (THF), followed by reaction with the amine component in the presence of triethylamine (Et₃N) as a base . Optimizing reaction time (e.g., 3 days at room temperature) and stoichiometric ratios (e.g., 1:1 acid-to-amine) improves yields. Monitoring via thin-layer chromatography (TLC) ensures reaction completion .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ calculated vs. observed values) .

- NMR Spectroscopy : Analyze ¹H and ¹³C NMR spectra to verify substituent positions and stereochemistry. For example, methyl groups in the isoxazole ring appear at δ 2.24–2.45 ppm in ¹H NMR, while aromatic protons resonate between δ 7.0–8.5 ppm .

- Melting Point Analysis : Compare observed melting points (e.g., 186–192°C for related derivatives) with literature values to assess purity .

Q. What safety precautions are critical when handling this compound in the laboratory?

- Methodological Answer : Adhere to GHS hazard classifications:

- Personal Protective Equipment (PPE) : Wear gloves, lab coats, and safety goggles to avoid skin/eye contact (H315/H319) .

- Ventilation : Use fume hoods to prevent inhalation of dust (H335) .

- Storage : Store in airtight containers at room temperature, away from light and moisture .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for structural elucidation?

- Methodological Answer : Conflicting NMR or HRMS data may arise from impurities or stereoisomerism. Strategies include:

- 2D NMR Experiments : Use COSY, HSQC, and HMBC to resolve overlapping signals and assign connectivity .

- Crystallography : X-ray diffraction provides definitive structural confirmation, as demonstrated for related tetrahydrothiophene derivatives .

- Comparative Analysis : Cross-reference with published spectra of structurally analogous compounds (e.g., 5-(3-hydroxy-4-methoxyphenyl)isoxazole-3-carboxamide derivatives) .

Q. What experimental designs are suitable for evaluating the compound’s enzyme inhibition potential?

- Methodological Answer : Design dose-response assays using:

- Target Enzymes : Select enzymes based on structural motifs (e.g., sulfur-containing heterocycles often target cysteine proteases or kinases) .

- IC₅₀ Determination : Perform kinetic assays with varying compound concentrations (e.g., 0.1–100 μM) and measure residual enzyme activity via spectrophotometry .

- Control Experiments : Include positive controls (e.g., known inhibitors) and validate results with triplicate measurements .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours, then analyze degradation via HPLC .

- Thermal Stability : Heat samples to 40–60°C and monitor decomposition using TLC or mass spectrometry .

- Light Sensitivity : Expose to UV-Vis light and assess photodegradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.